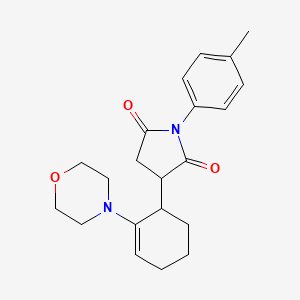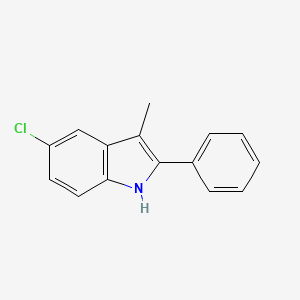
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the Pyridazine Ring: The pyridazine ring is often formed by the condensation of a dihydropyridazine derivative with an appropriate aldehyde or ketone.
Thioether Formation: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to the formation of amines.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug design. Its heterocyclic rings are common motifs in bioactive molecules, making it a candidate for further exploration in medicinal chemistry.
Medicine
In medicine, preliminary studies suggest that this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. more research is needed to fully understand its therapeutic potential.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique structural properties.
作用機序
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The heterocyclic rings may facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects.
類似化合物との比較
Similar Compounds
- 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(phenylmethyl)acetamide
- 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13(15-9-11-3-1-8-21-11)10-22-14-5-4-12(17-18-14)19-7-2-6-16-19/h1-8H,9-10H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCFQYDBORYBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2751591.png)





![4-(2-{12,13-Dimethyl-8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamido)benzamide](/img/structure/B2751599.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2751601.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2751602.png)

